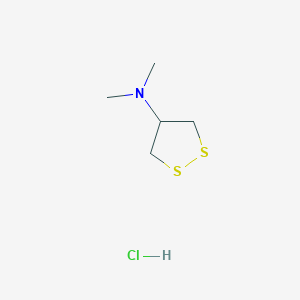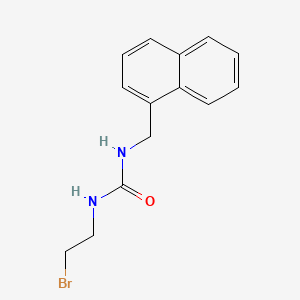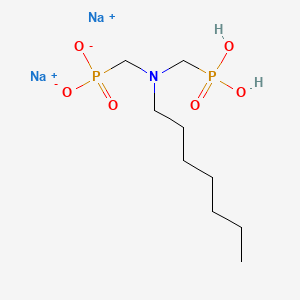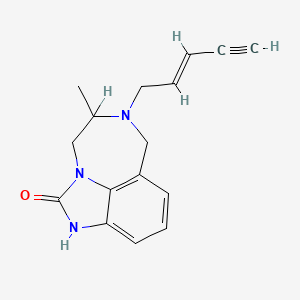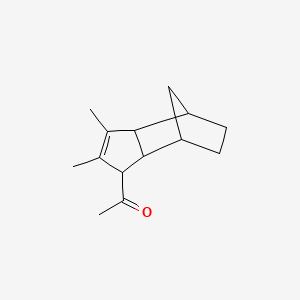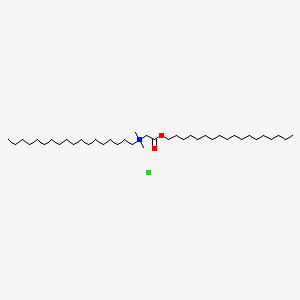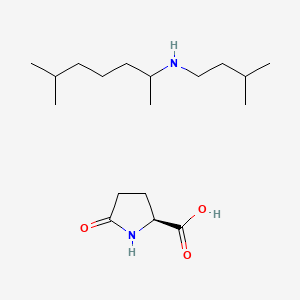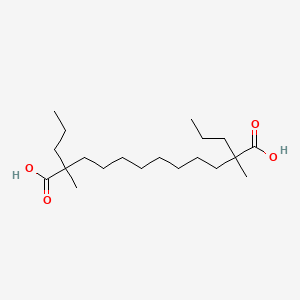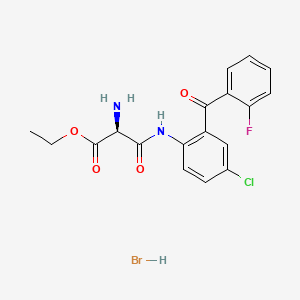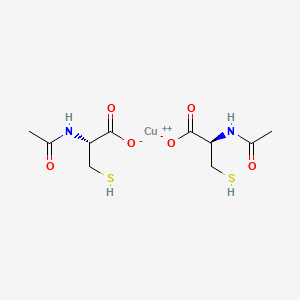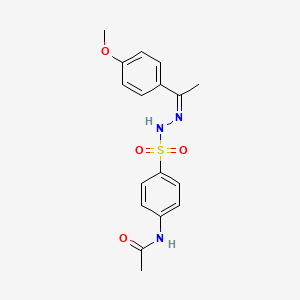
Benzoic acid, 4-(methylthio)-, ethyl ester
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Benzoic acid, 4-(methylthio)-, ethyl ester: is an organic compound with the molecular formula C10H12O2S It is a derivative of benzoic acid where the hydrogen atom at the para position is replaced by a methylthio group, and the carboxyl group is esterified with ethanol
Métodos De Preparación
Synthetic Routes and Reaction Conditions:
Esterification Reaction: The most common method for preparing benzoic acid, 4-(methylthio)-, ethyl ester involves the esterification of 4-(methylthio)benzoic acid with ethanol in the presence of a strong acid catalyst such as sulfuric acid or hydrochloric acid. The reaction is typically carried out under reflux conditions to ensure complete conversion.
Thioetherification: Another method involves the thioetherification of ethyl 4-bromobenzoate with methylthiolate. This reaction is usually conducted in the presence of a base such as sodium hydride or potassium carbonate to facilitate the substitution reaction.
Industrial Production Methods: Industrial production of this compound often involves large-scale esterification processes using continuous flow reactors. These reactors allow for precise control of reaction conditions, leading to higher yields and purity of the final product.
Análisis De Reacciones Químicas
Types of Reactions:
Oxidation: Benzoic acid, 4-(methylthio)-, ethyl ester can undergo oxidation reactions where the methylthio group is oxidized to a sulfoxide or sulfone. Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: The ester group can be reduced to the corresponding alcohol using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the methylthio group, with nucleophiles such as thiols or amines.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid, acetic acid as solvent.
Reduction: Lithium aluminum hydride, sodium borohydride, tetrahydrofuran as solvent.
Substitution: Thiols, amines, sodium hydride, dimethylformamide as solvent.
Major Products Formed:
Oxidation: Sulfoxides, sulfones.
Reduction: Alcohols.
Substitution: Thioethers, amines.
Aplicaciones Científicas De Investigación
Chemistry: Benzoic acid, 4-(methylthio)-, ethyl ester is used as an intermediate in organic synthesis, particularly in the preparation of more complex molecules. It serves as a building block for the synthesis of pharmaceuticals, agrochemicals, and dyes.
Biology: In biological research, this compound is used to study the effects of thioether groups on biological activity. It is also used in the development of enzyme inhibitors and as a probe in biochemical assays.
Medicine: The compound has potential applications in medicinal chemistry, particularly in the design of drugs targeting specific enzymes or receptors. Its unique structure allows for the exploration of new pharmacophores.
Industry: In the industrial sector, this compound is used in the manufacture of specialty chemicals, including fragrances and flavoring agents. It is also used as a precursor in the synthesis of polymers and resins.
Mecanismo De Acción
The mechanism of action of benzoic acid, 4-(methylthio)-, ethyl ester involves its interaction with specific molecular targets, such as enzymes or receptors. The methylthio group can undergo oxidation to form reactive intermediates that interact with biological molecules. These interactions can lead to the inhibition of enzyme activity or modulation of receptor function, resulting in various biological effects.
Comparación Con Compuestos Similares
Benzoic acid, 4-methoxy-, ethyl ester: Similar in structure but with a methoxy group instead of a methylthio group.
Benzoic acid, 4-ethyl-, methyl ester: Similar ester structure but with an ethyl group at the para position.
Benzoic acid, 4-(methylthio)-, methyl ester: Similar thioether group but with a methyl ester instead of an ethyl ester.
Uniqueness: Benzoic acid, 4-(methylthio)-, ethyl ester is unique due to the presence of the methylthio group, which imparts distinct chemical reactivity and biological activity. This makes it a valuable compound for research and industrial applications, offering different properties compared to its analogs.
Propiedades
Número CAS |
1778-10-5 |
|---|---|
Fórmula molecular |
C10H12O2S |
Peso molecular |
196.27 g/mol |
Nombre IUPAC |
(4-methylsulfanylphenyl) propanoate |
InChI |
InChI=1S/C10H12O2S/c1-3-10(11)12-8-4-6-9(13-2)7-5-8/h4-7H,3H2,1-2H3 |
Clave InChI |
WYPVLVXZQULUBC-UHFFFAOYSA-N |
SMILES canónico |
CCC(=O)OC1=CC=C(C=C1)SC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



